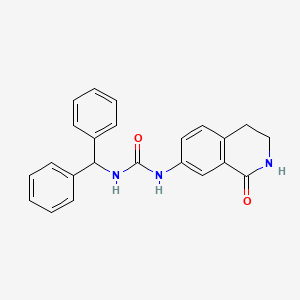

1-Benzhydryl-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

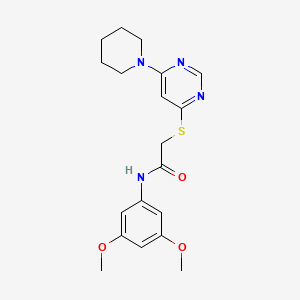

1-Benzhydryl-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea is a useful research compound. Its molecular formula is C23H21N3O2 and its molecular weight is 371.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies

Research has led to innovative methods for constructing complex organic molecules, such as 1-Benzhydryl-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea, which is pivotal for various chemical syntheses. For example, a new synthetic methodology was developed for the construction of the 3,4-dihydroisoquinolinone skeleton, a core structure for many isoquinoline alkaloids, starting from methyl 2-(3-methoxy-3-oxopropyl)benzoate. This method involves regiospecific conversion of ester functionality adjacent to the methylene to acyl azide, followed by Curtius rearrangement and cyclization to yield the desired derivatives (Mujde, Özcan, & Balci, 2011). Similarly, migratory ring expansion of metalated ureas has been utilized to generate medium-ring nitrogen heterocycles, showcasing the versatility of urea derivatives in synthesizing complex heterocyclic structures (Hall et al., 2016).

Heterocyclic Compound Synthesis

The chemical reactivity of this compound enables the synthesis of diverse heterocyclic compounds, crucial for pharmaceuticals and material science. A multicomponent reaction involving isatin, tetrahydroisoquinoline, and terminal alkyne, facilitated by benzoic acid, highlights the synthesis of complex N-substituted phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides, showcasing the compound's role in forming intricately structured heterocycles (Ghosh et al., 2019).

Chemoselective Transformations

The urea derivative's unique structure facilitates chemoselective transformations, enabling precise modifications critical for developing active pharmaceutical ingredients and advanced materials. For instance, the benzoxazol-2-yl- substituent has been utilized as a removable directing group in the alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines, demonstrating the compound's utility in selective chemical synthesis (Lahm & Opatz, 2014).

Advanced Organic Synthesis

Advanced organic synthesis techniques have been developed utilizing this compound for generating complex organic structures. The solid-phase synthesis of tetrahydro-beta-carbolines and tetrahydroisoquinolines, for example, employs stereoselective intramolecular N-carbamyliminium Pictet-Spengler reactions. This method highlights the compound's applicability in creating pharmaceutically relevant molecules with high stereoselectivity and purity (Diness, Beyer, & Meldal, 2006).

Eigenschaften

IUPAC Name |

1-benzhydryl-3-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O2/c27-22-20-15-19(12-11-16(20)13-14-24-22)25-23(28)26-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,15,21H,13-14H2,(H,24,27)(H2,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKEIQSYRZBNPPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=CC(=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2606558.png)

![2-[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2606560.png)

![2-(4-Fluorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2606562.png)

![ethyl 4-(3-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B2606564.png)

![(E)-N-(benzo[d]thiazol-5-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2606574.png)

![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2606575.png)

![N-(1,3-dimethyl-2,4,7-trioxopyrano[2,3-d]pyrimidin-6-yl)-4-fluorobenzamide](/img/structure/B2606576.png)